N,6-dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N,6-dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of N,6-dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N,6-dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,6-dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N,6-dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic functions. The pathways involved in its mechanism of action include signal transduction pathways that regulate cell growth, apoptosis, and other cellular processes .
Comparison with Similar Compounds
N,6-dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:
- 2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
- 7-amino-2,5-diphenylpyrazolo[1,5-a]pyrimidine
These compounds share similar structural features but differ in their substituents, which can influence their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C28H26N4 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N,6-dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C28H26N4/c1-20-25(18-22-12-6-3-7-13-22)27(29-19-23-14-8-4-9-15-23)32-28(30-20)26(21(2)31-32)24-16-10-5-11-17-24/h3-17,29H,18-19H2,1-2H3 |
InChI Key |
OKIXJXAVWQUXHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NCC4=CC=CC=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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